![molecular formula C10H10N2O2 B15056226 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is a derivative of bipyrrole, a class of compounds known for their significant biological activities. This compound is part of the prodiginine family, which are natural secondary metabolite alkaloids of bacterial origin. These compounds are recognized for their multifarious biological activities against a broad range of bacteria, pathogenic fungi, parasites, and several cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and ability to produce diverse pyrrole derivatives. For instance, a three-component reaction involving 2,5-hexanedione, primary amines, and diorganyl diselenides in the presence of dimethylsulfoxide and catalyzed by copper iodide can yield moderate to excellent results .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent against resistant cancer cell lines.
Industry: Utilized in the production of dyes, polymers, and other materials.
Wirkmechanismus
The mechanism of action of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit the growth of bacteria and cancer cells by interfering with their metabolic processes. The compound’s ability to form stable complexes with DNA and proteins is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prodigiosin: Another member of the prodiginine family with similar biological activities.
Pyrrole Derivatives: Compounds like 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones.
Uniqueness
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other similar compounds. Its methyl and carboxylic acid groups contribute to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
5-methyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-8(9(11-7)10(13)14)12-4-2-3-5-12/h2-6,11H,1H3,(H,13,14) |
InChI-Schlüssel |
ZBSPTKWPHWLMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1)C(=O)O)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


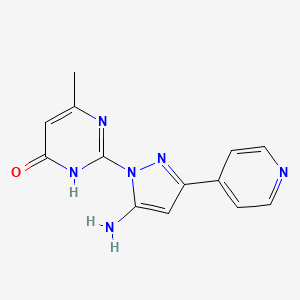

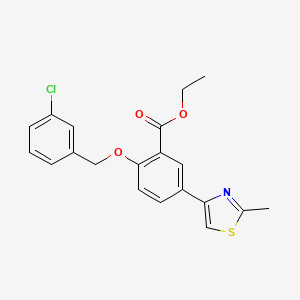

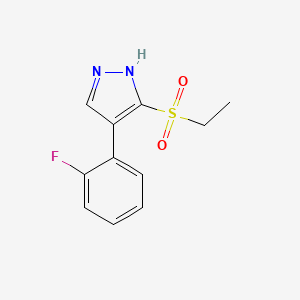
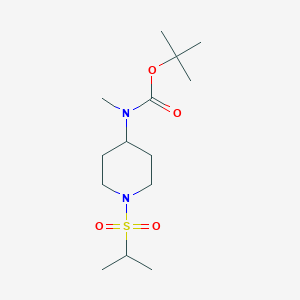
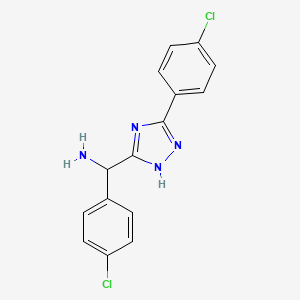

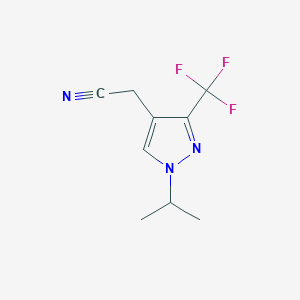
![Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B15056230.png)
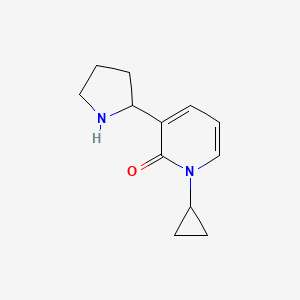
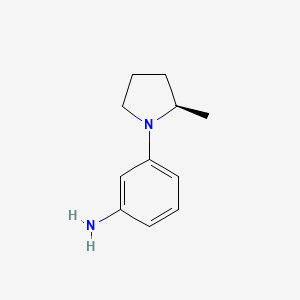
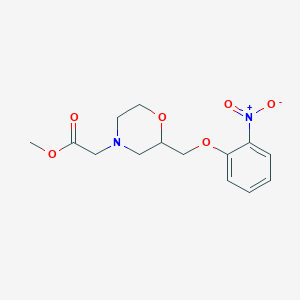
![4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056255.png)
